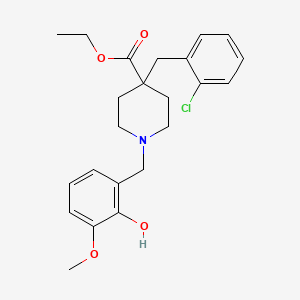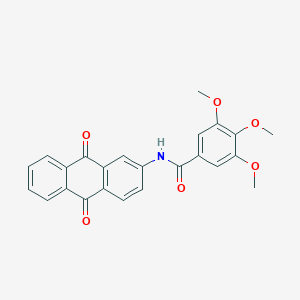![molecular formula C21H21N3O B5206656 1-{[3'-(1H-pyrazol-3-yl)-4-biphenylyl]carbonyl}piperidine](/img/structure/B5206656.png)
1-{[3'-(1H-pyrazol-3-yl)-4-biphenylyl]carbonyl}piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-{[3'-(1H-pyrazol-3-yl)-4-biphenylyl]carbonyl}piperidine, also known as P5, is a chemical compound that has been studied for its potential therapeutic applications in various fields of medicine, including cancer treatment, neurodegenerative diseases, and cardiovascular disorders. The compound is a small molecule inhibitor of a protein called MDM2, which is known to play a critical role in the regulation of the tumor suppressor protein p53.
Mecanismo De Acción
1-{[3'-(1H-pyrazol-3-yl)-4-biphenylyl]carbonyl}piperidine is a small molecule inhibitor of MDM2, which is known to play a critical role in the regulation of the tumor suppressor protein p53. By inhibiting MDM2, 1-{[3'-(1H-pyrazol-3-yl)-4-biphenylyl]carbonyl}piperidine activates the p53 pathway, which leads to cell cycle arrest and apoptosis in cancer cells. In addition, 1-{[3'-(1H-pyrazol-3-yl)-4-biphenylyl]carbonyl}piperidine has been shown to activate the Nrf2 pathway, which is involved in the regulation of oxidative stress and inflammation in various tissues.
Biochemical and Physiological Effects:
1-{[3'-(1H-pyrazol-3-yl)-4-biphenylyl]carbonyl}piperidine has been shown to have various biochemical and physiological effects in different tissues and cell types. In cancer cells, 1-{[3'-(1H-pyrazol-3-yl)-4-biphenylyl]carbonyl}piperidine induces cell cycle arrest and apoptosis by activating the p53 pathway. In neurons, 1-{[3'-(1H-pyrazol-3-yl)-4-biphenylyl]carbonyl}piperidine protects against oxidative stress and inflammation by activating the Nrf2 pathway. In cardiac tissue, 1-{[3'-(1H-pyrazol-3-yl)-4-biphenylyl]carbonyl}piperidine improves cardiac function and reduces inflammation by inhibiting MDM2.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 1-{[3'-(1H-pyrazol-3-yl)-4-biphenylyl]carbonyl}piperidine for lab experiments is its specificity for MDM2, which allows for the selective inhibition of this protein without affecting other cellular processes. In addition, 1-{[3'-(1H-pyrazol-3-yl)-4-biphenylyl]carbonyl}piperidine has been shown to have low toxicity in animal models, which makes it a promising candidate for further preclinical and clinical studies. However, one of the limitations of 1-{[3'-(1H-pyrazol-3-yl)-4-biphenylyl]carbonyl}piperidine is its relatively low solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for the research on 1-{[3'-(1H-pyrazol-3-yl)-4-biphenylyl]carbonyl}piperidine. One area of interest is the development of more potent and selective inhibitors of MDM2, which could lead to improved therapeutic outcomes in cancer and other diseases. Another area of interest is the investigation of the potential synergistic effects of 1-{[3'-(1H-pyrazol-3-yl)-4-biphenylyl]carbonyl}piperidine with other drugs or therapies, which could enhance its efficacy and reduce potential side effects. Finally, the development of novel drug delivery systems for 1-{[3'-(1H-pyrazol-3-yl)-4-biphenylyl]carbonyl}piperidine could improve its solubility and bioavailability, which would facilitate its translation to clinical use.
Métodos De Síntesis
The synthesis of 1-{[3'-(1H-pyrazol-3-yl)-4-biphenylyl]carbonyl}piperidine involves several steps, including the preparation of the starting materials, the coupling of the two biphenyl fragments, and the final formation of the piperidine ring. The synthesis method is a multi-step process that requires expertise in organic chemistry and access to specialized equipment and reagents. The yield of 1-{[3'-(1H-pyrazol-3-yl)-4-biphenylyl]carbonyl}piperidine can vary depending on the specific conditions used in the synthesis, but typically ranges from 50-70%.
Aplicaciones Científicas De Investigación
1-{[3'-(1H-pyrazol-3-yl)-4-biphenylyl]carbonyl}piperidine has been extensively studied for its potential therapeutic applications in various fields of medicine, including cancer treatment, neurodegenerative diseases, and cardiovascular disorders. In cancer research, 1-{[3'-(1H-pyrazol-3-yl)-4-biphenylyl]carbonyl}piperidine has been shown to inhibit the growth of tumor cells by activating the p53 pathway, which leads to cell cycle arrest and apoptosis. In neurodegenerative diseases, 1-{[3'-(1H-pyrazol-3-yl)-4-biphenylyl]carbonyl}piperidine has been shown to protect neurons from oxidative stress and inflammation, which are known to contribute to the pathogenesis of diseases such as Alzheimer's and Parkinson's. In cardiovascular research, 1-{[3'-(1H-pyrazol-3-yl)-4-biphenylyl]carbonyl}piperidine has been shown to improve cardiac function and reduce inflammation in animal models of heart failure.
Propiedades
IUPAC Name |
piperidin-1-yl-[4-[3-(1H-pyrazol-5-yl)phenyl]phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O/c25-21(24-13-2-1-3-14-24)17-9-7-16(8-10-17)18-5-4-6-19(15-18)20-11-12-22-23-20/h4-12,15H,1-3,13-14H2,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKESPKWXXRDRFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=CC=C(C=C2)C3=CC(=CC=C3)C4=CC=NN4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-{[3'-(1H-pyrazol-3-yl)-4-biphenylyl]carbonyl}piperidine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-1-(2-fluorobenzyl)-6-oxo-3-piperidinecarboxamide](/img/structure/B5206573.png)
![N~2~-(4-ethylphenyl)-N~1~-(2-methoxybenzyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5206575.png)
![4-bromo-2-chloro-1-[4-(3-methoxyphenoxy)butoxy]benzene](/img/structure/B5206592.png)


![ethyl 5-(1,3-benzodioxol-5-yl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5206612.png)
![2-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-3-[(3-methoxyphenyl)amino]acrylonitrile](/img/structure/B5206620.png)


![1-{2-[2-(3-ethoxyphenoxy)ethoxy]ethoxy}-2-methylbenzene](/img/structure/B5206651.png)
![2-(4-bromophenyl)-3-[4-(2-fluorophenoxy)butyl]-4(3H)-quinazolinone](/img/structure/B5206664.png)
![N-{4-[2-(4-morpholinyl)-2-oxoethoxy]phenyl}-1-benzofuran-2-carboxamide](/img/structure/B5206667.png)
![1-(3-methoxybenzyl)-4-{[5-methyl-2-(1-naphthyl)-1,3-oxazol-4-yl]methyl}-2-piperazinone](/img/structure/B5206674.png)
![4-[(3,5-dimethyl-4-isoxazolyl)methoxy]-N-(3,4-dimethylphenyl)benzamide](/img/structure/B5206682.png)